molecular formula C10H11Cl2NO B3833157 3,4-dichloro-N-(propan-2-yl)benzamide CAS No. 28394-52-7

3,4-dichloro-N-(propan-2-yl)benzamide

Cat. No.: B3833157
CAS No.: 28394-52-7
M. Wt: 232.10 g/mol
InChI Key: HRQFVHHYFOMACR-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(propan-2-yl)benzamide is an N-substituted benzamide derivative characterized by a dichlorinated benzene ring (positions 3 and 4) and an isopropyl group attached to the amide nitrogen. This compound belongs to a broader class of benzamide analogs investigated for diverse pharmacological and chemical applications. Limited direct studies on this specific compound are available in the provided evidence, but its structural analogs have been extensively studied, particularly in opioid receptor binding and enzyme modulation contexts .

Properties

IUPAC Name

3,4-dichloro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQFVHHYFOMACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951059
Record name 3,4-Dichloro-N-(propan-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28394-52-7
Record name NSC405012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloro-N-(propan-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(propan-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Products with different substituents on the benzene ring.

    Reduction: Corresponding amine derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved would depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Substitution Patterns and Pharmacological Activity

Compound Name Substituents Key Properties Biological Activity
This compound Benzamide with 3,4-dichloro and N-isopropyl groups Enhanced lipophilicity; potential for non-opioid applications (e.g., enzyme inhibition) Not explicitly reported; inferred from analogs
AH-7921 3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide High μ-opioid receptor affinity; Schedule I controlled substance Opioid agonist; abuse potential
U-47700 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide Similar to AH-7921 but with N-methyl group Potent synthetic opioid; linked to fatalities
3,4-Dichloro-N-(cyanomethyl)benzamide Cyanomethyl substitution on amide nitrogen Polar cyanomethyl group alters electronic properties Binds pain/inflammation targets
N-[2-(2-phenylmorpholino)ethyl]-2-(trifluoromethyl)benzamide Trifluoromethyl and morpholinoethyl groups Electron-withdrawing CF₃ enhances stability Research applications (e.g., catalysis)

Research Findings and Clinical Relevance

  • Opioid Analogs : AH-7921 and U-47700 were abandoned clinically due to addiction risks but remain illicit substances. Their structural features inform SAR studies for safer analgesics .
  • Gaps in Knowledge: Direct studies on this compound are sparse. Further research is needed to elucidate its binding affinity, toxicity, and metabolic pathways.

Biological Activity

3,4-Dichloro-N-(propan-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives. Its structure includes:

  • Chlorine atoms at the 3 and 4 positions on the benzene ring.
  • A propan-2-yl group attached to the nitrogen atom of the amide functional group.

This unique arrangement enhances its chemical reactivity and biological activity compared to other benzamide derivatives.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural features have shown significant activity against human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer (A549) cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 Values (μM)Mechanism of Action
This compoundA431TBDInhibition of cell proliferation
Benzothiazole Derivative B7A431, A5491 - 4Inhibition of AKT and ERK pathways
Compound 31 (Benzimidazole)Various0.096 - 0.63Cytotoxicity against cancer cells

Anti-inflammatory Properties

In addition to its anticancer effects, this compound may also possess anti-inflammatory properties. Similar benzamide derivatives have been studied for their ability to modulate inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . The modulation of these inflammatory markers suggests potential therapeutic applications in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme inhibition , disrupting critical biological processes.
  • Modulation of signal transduction pathways , affecting gene expression and cellular responses.

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds with similar chlorine substitutions showed enhanced cytotoxicity compared to their non-chlorinated counterparts .
  • Inflammatory Response Evaluation : Research involving the evaluation of inflammatory responses in macrophages demonstrated that certain benzamide derivatives could significantly reduce cytokine levels, suggesting a dual role in both anticancer and anti-inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzamide structure can lead to variations in potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of Chlorine at Positions 3 & 4Increases cytotoxicity against cancer cells
Variation in Alkyl Group on NitrogenAlters pharmacokinetic properties
Substitution Patterns on Benzene RingInfluences receptor binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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